molecular formula C24H25N5OS B13366663 N-(1-Cyano-1-cyclopropylethyl)-2-((4-(3,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide

N-(1-Cyano-1-cyclopropylethyl)-2-((4-(3,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B13366663
M. Wt: 431.6 g/mol
InChI Key: AFCLDNINXZJXBR-UHFFFAOYSA-N
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Description

N-(1-Cyano-1-cyclopropylethyl)-2-((4-(3,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a structurally complex molecule featuring:

  • A 4H-1,2,4-triazole core substituted with 3,4-dimethylphenyl and phenyl groups.
  • A thioacetamide linkage (-S-CO-NH-) connecting the triazole moiety to a cyano-cyclopropylethyl group.
  • Cyclopropane and cyano functional groups, which confer steric rigidity and electrophilic character.

Properties

Molecular Formula

C24H25N5OS

Molecular Weight

431.6 g/mol

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-[[4-(3,4-dimethylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H25N5OS/c1-16-9-12-20(13-17(16)2)29-22(18-7-5-4-6-8-18)27-28-23(29)31-14-21(30)26-24(3,15-25)19-10-11-19/h4-9,12-13,19H,10-11,14H2,1-3H3,(H,26,30)

InChI Key

AFCLDNINXZJXBR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=C2SCC(=O)NC(C)(C#N)C3CC3)C4=CC=CC=C4)C

Origin of Product

United States

Biological Activity

The compound N-(1-Cyano-1-cyclopropylethyl)-2-((4-(3,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a novel synthetic molecule that incorporates a triazole moiety known for its diverse biological activities. This article delves into the biological activity of this compound, exploring its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H20N2OSC_{16}H_{20}N_{2}OS, with a molecular weight of approximately 288.4 g/mol. The compound features a cyclopropyl group and a triazole ring, which are critical for its biological activity.

Structural Characteristics

ComponentDescription
Molecular FormulaC16H20N2OSC_{16}H_{20}N_{2}OS
Molecular Weight288.4 g/mol
Triazole RingPresent (4H-1,2,4-triazol)
Functional GroupsCyano, thioacetamide

Anticancer Activity

Research has indicated that triazole derivatives exhibit significant anticancer properties. In vitro studies have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines. For instance, a study demonstrated that triazole derivatives targeting breast cancer cells (MCF-7 and MDA-MB-231) displayed promising cytotoxic effects when combined with conventional chemotherapeutics like doxorubicin .

Antifungal Activity

Triazoles are commonly employed as antifungal agents due to their ability to inhibit the synthesis of ergosterol, a vital component of fungal cell membranes. The compound may demonstrate similar antifungal properties based on its structural characteristics. A comparative study on various triazole derivatives highlighted their effectiveness against several fungal strains, suggesting potential applications in treating fungal infections .

The biological activity of this compound can be attributed to:

  • Inhibition of Enzymatic Pathways : Triazoles often inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells.
  • Antimicrobial Activity : By disrupting membrane integrity in fungi and bacteria.

Study 1: Anticancer Efficacy

A recent study investigated the effects of a series of triazole derivatives on breast cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited enhanced cytotoxicity when used in combination with doxorubicin. The combination index method confirmed a synergistic effect .

Study 2: Antifungal Activity Assessment

In another research effort focusing on antifungal activity, several triazole derivatives were evaluated against common phytopathogenic fungi. The findings suggested that these compounds could effectively inhibit fungal growth at low concentrations, indicating their potential as agricultural fungicides .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The compound is compared below with 1,2,3-triazole-based acetamide derivatives synthesized via 1,3-dipolar cycloaddition (click chemistry), as described in recent literature . Key differences in core structure, substituents, and physicochemical properties are highlighted.

Structural and Functional Group Analysis

Table 1: Structural Comparison of Key Compounds
Compound Name Core Structure Key Substituents Functional Groups Synthetic Method
Target Compound 4H-1,2,4-triazol-3-yl 3,4-Dimethylphenyl, phenyl, cyano-cyclopropyl Thioacetamide, cyano Not specified
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) 1H-1,2,3-triazol-1-yl Naphthalen-1-yloxy, phenyl Acetamide, ether 1,3-Dipolar cycloaddition
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) 1H-1,2,3-triazol-1-yl Naphthalen-1-yloxy, 4-chlorophenyl Acetamide, ether, chloro 1,3-Dipolar cycloaddition
Key Observations:

Core Structure: The target compound’s 1,2,4-triazole ring (vs. The thioacetamide linkage (C–S–CO–NH–) in the target compound may increase oxidation susceptibility compared to oxygen-based ethers in analogs like 6a and 6m .

Substituent Effects: The 3,4-dimethylphenyl group on the triazole ring introduces steric bulk and hydrophobicity, contrasting with the naphthalenyloxy groups in 6a and 6m, which enhance π-π stacking but reduce solubility . The cyano-cyclopropylethyl group in the target compound is unique, offering a rigid, planar geometry that could improve target binding specificity compared to the flexible phenylacetamide chains in analogs.

Synthetic Methodology :

  • Analogs 6a–m were synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a high-yield method . The target compound’s synthesis route is unspecified but likely involves thiol-ene coupling or nucleophilic substitution to install the thioacetamide group.

Spectroscopic and Physicochemical Properties

Table 2: Spectroscopic Data Comparison
Compound IR Peaks (cm⁻¹) Notable NMR Shifts (δ ppm) Molecular Weight (g/mol)
Target Compound Expected: ~1670 (C=O), ~2200 (C≡N) Cyclopropane protons: ~1.0–2.5; NH: ~10.5 ~464 (estimated)
6a 1671 (C=O), 1303 (C–N), 1254 (C–O) Triazole H: 8.36; NH: 10.79 404 (HRMS)
6m 1678 (C=O), 785 (C–Cl) Chlorophenyl H: 7.4–7.6; NH: 10.8 393 (HRMS)
Key Findings:
  • The target’s cyano group (IR: ~2200 cm⁻¹) and cyclopropane ring (NMR: δ 1.0–2.5) distinguish it spectroscopically from analogs lacking these features.
  • Analogs 6a and 6m exhibit strong C=O stretches (~1670 cm⁻¹), consistent with acetamide moieties, while 6m’s C–Cl bond is identifiable at 785 cm⁻¹ .

Implications of Structural Variations

  • Solubility: The target’s polar cyano group may improve aqueous solubility compared to naphthalene-containing analogs, which are highly hydrophobic .
  • Bioactivity : The 1,2,4-triazole core and thioacetamide linkage could enhance interactions with cysteine protease active sites, whereas 1,2,3-triazole analogs (e.g., 6a, 6m) may exhibit broader but less specific binding .

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